molecular formula C30H30N4O3 B2824583 N,N-dibenzyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900291-32-9

N,N-dibenzyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Numéro de catalogue: B2824583
Numéro CAS: 900291-32-9
Poids moléculaire: 494.595
Clé InChI: VLANCGKZZOQLSW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N,N-dibenzyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a potent, selective, and cell-active small molecule inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase. MALT1 is a key signaling protein that functions downstream of the CARD11/BCL10/MALT1 (CBM) complex, which is activated upon antigen receptor stimulation in lymphocytes . Its proteolytic activity is crucial for the activation of the NF-κB pathway, leading to lymphocyte activation, proliferation, and survival. This compound acts by covalently binding to the MALT1 proteolytic active site, effectively and irreversibly suppressing its function. As a research tool, it is invaluable for dissecting the complex biology of MALT1 in the immune system and in oncogenesis . Its primary research applications include the investigation of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL), where constitutive B-cell receptor signaling leading to MALT1 activation is a known driver of tumorigenesis. Researchers utilize this inhibitor to explore novel therapeutic strategies for this and other B-cell lymphomas. Furthermore, it is a critical compound for studying T-cell and B-cell activation, as well as the role of MALT1 in various inflammatory and autoimmune disease models, providing profound insights into immune regulation and identifying potential targets for immunomodulatory therapies.

Propriétés

IUPAC Name

N,N-dibenzyl-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O3/c1-22-11-9-16-34-27(22)31-28-25(29(34)35)19-26(33(28)17-10-18-37-2)30(36)32(20-23-12-5-3-6-13-23)21-24-14-7-4-8-15-24/h3-9,11-16,19H,10,17-18,20-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLANCGKZZOQLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of N,N-dibenzyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity.

Analyse Des Réactions Chimiques

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions for these reactions vary, but they typically involve controlled temperatures and specific solvents to ensure the desired outcome. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

N,N-dibenzyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: It can be used in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Selected Pyridopyrrolopyrimidine Carboxamides

Compound ID N-1 Substituent Carboxamide Substituent 9-Position Molecular Formula Molecular Weight
Target Compound 3-Methoxypropyl N,N-Dibenzyl Methyl C₃₀H₃₁N₅O₃ 533.6 g/mol
900262-41-1 3-Methoxypropyl N-(2,4-Dimethoxyphenyl) Methyl C₂₅H₂₇N₅O₅ 477.5 g/mol
900887-75-4 3-Methoxypropyl N-(4-Isopropylphenyl) C₂₄H₂₆N₄O₃ 418.5 g/mol
900870-38-4 3-Methoxypropyl N-(2-Phenylethyl) Methyl C₂₄H₂₆N₄O₃ 418.5 g/mol

Physicochemical and Spectroscopic Properties

  • NMR Profiling: highlights that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. The dibenzyl groups in the target compound likely induce distinct shifts compared to monosubstituted analogs .
  • pKa and Solubility : Predicted pKa values for analogs range from 14.76 ± 0.40 (e.g., 900870-38-4), suggesting moderate basicity influenced by the N-1 and carboxamide groups .

Key Differentiators of the Target Compound

  • Conserved 9-Methyl Group : This moiety stabilizes the fused ring system, as observed in NMR studies of similar compounds .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis involving cyclization and functional group transformations. Key steps include condensation of carbonyl compounds with amidines under controlled temperature (60–80°C) and pressure. Use continuous flow reactors to enhance scalability and reduce waste .
  • Optimization : Employ Design of Experiments (DoE) principles to systematically vary parameters (e.g., solvent polarity, catalyst loading). Analytical techniques like HPLC ensure purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound?

  • Key Methods :
  • Nuclear Magnetic Resonance (NMR) : Confirms substituent positions and purity (e.g., ¹H NMR for benzyl group protons at δ 4.5–5.0 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 446.54 [M+H]⁺) .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the bicyclic core .

Q. Which in vitro assays are suitable for initial biological activity screening?

  • Assays :
  • Enzyme Inhibition : PARP-1 inhibition measured via NAD⁺ depletion assays (IC₅₀ values reported in µM range) .
  • Cell Viability : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Anti-inflammatory Activity : COX-2 inhibition evaluated via ELISA .

Advanced Research Questions

Q. How does the compound inhibit PARP-1, and what structural features drive selectivity?

  • Mechanism : The pyrimidine core mimics NAD⁺, competitively binding to PARP-1’s catalytic domain. The 3-methoxypropyl substituent enhances hydrophobic interactions with the enzyme’s active site .
  • Validation : Molecular docking simulations (e.g., AutoDock Vina) and mutagenesis studies to identify critical residues (e.g., Ser904, Gly863) .

Q. How can structural analogs be designed to improve pharmacokinetic properties?

  • SAR Insights :
Analog Substituent Biological Activity
N-(3-Methoxyphenyl)Enhanced PARP-1 inhibition (IC₅₀ ↓ 30%)
N-(2-Phenylethyl)Improved blood-brain barrier penetration
Ethyl ester at C2Increased solubility in polar solvents
  • Methodology : Introduce hydrophilic groups (e.g., carboxylates) or modify benzyl substituents to balance logP values .

Q. How should researchers address discrepancies in reported biological activities (e.g., anticancer vs. antiviral effects)?

  • Approach :
  • Dose-Response Analysis : Compare IC₅₀ values across studies to identify potency thresholds (e.g., antiviral activity at >50 µM vs. anticancer effects at <10 µM) .
  • Target Profiling : Use kinome-wide screening to rule off-target effects .
  • Cell Line Specificity : Validate activity in isogenic models (e.g., PARP-1 wild-type vs. knockout) .

Q. What strategies optimize reaction yields during large-scale synthesis?

  • Technical Solutions :
  • Flow Chemistry : Reduces side reactions (e.g., dimerization) via precise residence time control .
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to improve efficiency .
  • DoE Workflow : Use fractional factorial designs to prioritize variables (e.g., temperature > solvent choice) .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others emphasize anticancer effects?

  • Hypothesis : The compound may exhibit context-dependent activity. For example:
  • Low Concentrations : Modulate inflammatory pathways (e.g., COX-2 inhibition) .
  • High Concentrations : Induce DNA damage via PARP-1 inhibition, triggering apoptosis .
    • Validation : Dose-dependent transcriptomic profiling (RNA-seq) to identify pathway activation thresholds .

Methodological Resources

  • Experimental Design : Follow CRDC guidelines (RDF2050112) for reactor design and process simulation .
  • Data Reproducibility : Use PubChem’s standardized bioassay protocols (AID 743255) for enzymatic studies .

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